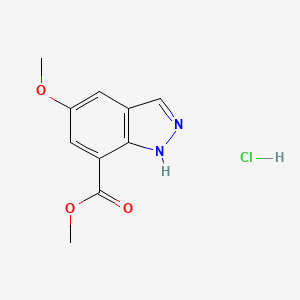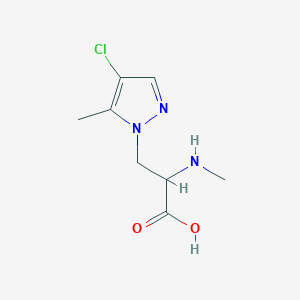![molecular formula C10H18O3 B13624134 8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)
8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol is an organic compound with the molecular formula C10H18O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol typically involves the reaction of a suitable aldehyde or ketone with a diol in the presence of an acid catalyst. One common method is the reaction of cyclohexanone with ethylene glycol in the presence of p-toluenesulfonic acid to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methylene-1,4-dioxaspiro[4.5]decane: This compound has a similar spiro structure but differs in the presence of a methylene group instead of a methyl group.
1,4-Dioxaspiro[4.5]decane-2-methanol: Another similar compound with a slightly different substitution pattern.
Uniqueness
8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C10H18O3/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
YUKXBYAYYHKJQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)OCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)













